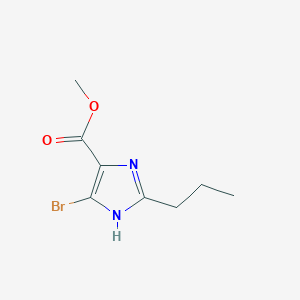

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-propyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-4-5-10-6(7(9)11-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMHTLYPLWELNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-imidazole-5-carboxylic acid with propylamine, followed by esterification with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Oxidation and reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic substitution: Substituted imidazoles.

Ester hydrolysis: 4-bromo-2-propyl-1H-imidazole-5-carboxylic acid.

Oxidation: Imidazole N-oxides.

Reduction: Dehalogenated imidazoles.

Scientific Research Applications

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogues, focusing on structural variations, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The methyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., ). However, analogues with polar groups like tetrazole () or hydroxyl () exhibit higher aqueous solubility .

- Reactivity : Bromine at position 4 (target compound) is more accessible for nucleophilic substitution than bromine at position 2 (), where steric hindrance from the isopropyl group limits reactivity .

Biological Activity

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate (CAS 1824204-84-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by the presence of a bromine atom and a propyl group. Its structure can be represented as follows:

This compound's unique structural features contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Antioxidant Activity

Imidazole derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. In vitro studies have demonstrated that certain imidazole compounds exhibit potent antioxidant activity, with IC50 values indicating their effectiveness in neutralizing reactive oxygen species . The antioxidant activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Studies suggest that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway . This makes them potential candidates for treating inflammatory conditions.

Study on Antioxidant Properties

A recent study evaluated the antioxidant activity of various imidazole derivatives, including this compound. The results indicated that this compound demonstrated significant antioxidant activity with an IC50 value comparable to established antioxidants like ascorbic acid. Table 1 summarizes the antioxidant activities of selected compounds:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 12.39 ± 1.26 |

| Ascorbic Acid | 10.00 ± 0.50 |

| Other Imidazole Derivative | Varies |

Anti-inflammatory Activity Evaluation

In another study focusing on anti-inflammatory properties, this compound was tested in animal models to assess its impact on paw edema induced by carrageenan. The compound exhibited a dose-dependent reduction in paw volume, indicating its potential as an anti-inflammatory agent (Table 2).

| Treatment Dose (mg/kg) | Paw Volume Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10) | 25.60 |

| Medium Dose (20) | 43.15 |

| High Dose (50) | 58.30 |

Q & A

Q. How does this compound compare to structurally related analogs in SAR studies?

- Methodological Answer : Conduct a matched molecular pair analysis:

- Propyl vs. Ethyl : Synthesize the ethyl analog to evaluate steric effects on target binding.

- Bromo vs. Chloro : Compare halogen bonding potency via Isothermal Titration Calorimetry (ITC).

- Ester vs. Amide : Hydrolyze the methyl ester to the carboxylic acid and test solubility/bioactivity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.